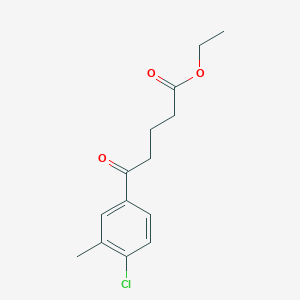

Ethyl 5-(4-chloro-3-methylphenyl)-5-oxovalerate

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Descriptors

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is ethyl 5-(4-chloro-3-methylphenyl)-5-oxopentanoate. This nomenclature reflects the compound's structural organization according to established naming conventions for organic molecules. The systematic name indicates the presence of an ethyl ester group attached to a pentanoic acid derivative, with the aromatic substituent specified by its substitution pattern and the ketone functionality clearly designated by the oxo prefix.

The structural descriptors for this compound provide detailed information about its molecular architecture. The International Chemical Identifier representation is InChI=1S/C14H17ClO3/c1-3-18-14(17)6-4-5-13(16)11-7-8-12(15)10(2)9-11/h7-9H,3-6H2,1-2H3. This descriptor encodes the complete connectivity pattern of all atoms within the molecule, including the spatial arrangement of functional groups and the specific positioning of substituents on the aromatic ring system.

The International Chemical Identifier Key for this compound is HIBWDOGABNLCKK-UHFFFAOYSA-N. This standardized identifier serves as a unique molecular fingerprint that allows for unambiguous identification of the compound across different chemical databases and literature sources. The Simplified Molecular Input Line Entry System notation is CCOC(=O)CCCC(=O)C1=CC(=C(C=C1)Cl)C, which provides a linear representation of the molecular structure that can be readily interpreted by chemical software and database systems.

Properties

IUPAC Name |

ethyl 5-(4-chloro-3-methylphenyl)-5-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClO3/c1-3-18-14(17)6-4-5-13(16)11-7-8-12(15)10(2)9-11/h7-9H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIBWDOGABNLCKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(=O)C1=CC(=C(C=C1)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801247885 | |

| Record name | Ethyl 4-chloro-3-methyl-δ-oxobenzenepentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801247885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951890-15-6 | |

| Record name | Ethyl 4-chloro-3-methyl-δ-oxobenzenepentanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951890-15-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-chloro-3-methyl-δ-oxobenzenepentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801247885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Esterification Process

The synthesis of Ethyl 5-(4-chloro-3-methylphenyl)-5-oxovalerate typically involves the esterification of 5-(4-chloro-3-methylphenyl)-5-oxovaleric acid with ethanol. This reaction is catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The steps include:

-

- Mix 5-(4-chloro-3-methylphenyl)-5-oxovaleric acid and ethanol in a suitable solvent (e.g., dichloromethane).

- Add the catalyst (e.g., sulfuric acid) to initiate esterification.

-

- Maintain reflux temperature for several hours to ensure complete conversion.

- Monitor the reaction progress using thin-layer chromatography (TLC).

-

- Neutralize the reaction mixture with aqueous sodium bicarbonate.

- Extract the product using an organic solvent like ethyl acetate.

Industrial Production Techniques

For large-scale synthesis, continuous flow processes are preferred due to their efficiency and scalability. Key aspects include:

-

- Use reactors equipped with precise temperature and pressure controls.

- Optimize catalyst concentration for maximum yield.

-

- Employ real-time analytical tools such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to ensure consistent quality.

Alternative Synthetic Routes

In cases where direct esterification is challenging, alternative methods may be employed:

-

- React a halide derivative of 4-chloro-3-methylbenzene with ethyl oxalates under controlled conditions.

- Deprotect intermediates using mild acids or bases.

Purification Techniques

Purification is critical for achieving high-quality this compound, especially in pharmaceutical applications:

-

- Dissolve the crude product in a minimal amount of hot solvent (e.g., ethanol).

- Cool slowly to induce crystal formation.

-

- Use silica gel columns with an appropriate solvent system (e.g., hexane/ethyl acetate).

Data Table: Key Reaction Parameters

| Parameter | Value/Condition |

|---|---|

| Catalyst | Sulfuric acid or p-toluenesulfonic acid |

| Solvent | Dichloromethane, Ethanol |

| Reaction Temperature | Reflux (~78°C for ethanol) |

| Reaction Time | Several hours |

| Purification Methods | Recrystallization, Column Chromatography |

| Yield Optimization | Continuous flow processes |

Scientific Research Applications

Chemistry

Ethyl 5-(4-chloro-3-methylphenyl)-5-oxovalerate serves as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it valuable for developing new compounds with desired properties.

Biology

Research indicates potential biological activities, including:

- Antibacterial Activity : Exhibits inhibitory effects on drug-resistant bacterial strains.

- Anti-inflammatory Properties : May interact with inflammatory pathways, suggesting therapeutic potential.

- Anticancer Potential : Preliminary studies show that derivatives can inhibit cancer cell proliferation.

Case Studies

-

Antibacterial Activity Study

- A study investigated the antibacterial efficacy of derivatives against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated that certain derivatives exhibited lower minimum inhibitory concentrations (MICs) compared to standard antibiotics, highlighting their potential as new antibacterial agents.

-

In Vitro Cytotoxicity Assessment

- In vitro assays assessed the cytotoxic effects on various cancer cell lines. The compound significantly inhibited cell viability in a dose-dependent manner, particularly in breast cancer cells, suggesting further exploration for anticancer applications.

Mechanism of Action

The mechanism of action of Ethyl 5-(4-chloro-3-methylphenyl)-5-oxovalerate is largely dependent on its functional groups. The ester group can undergo hydrolysis to release the active 5-oxovaleric acid, which may interact with biological targets. The 4-chloro-3-methylphenyl group can engage in hydrophobic interactions with molecular targets, influencing the compound’s biological activity. The exact pathways and molecular targets are subject to ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Ethyl 5-(4-chloro-3-methylphenyl)-5-oxovalerate with structurally related compounds, focusing on substituent patterns, physicochemical properties, and applications.

Key Observations:

Substituent Effects on Reactivity and Stability :

- Halogen Position : The 4-chloro-3-methylphenyl derivative (target compound) and its positional isomer (3-chloro-4-methylphenyl, CAS 57992-89-9) exhibit distinct steric and electronic profiles. For example, the 3-chloro substituent in the isomer may hinder rotational freedom compared to the 4-chloro group, affecting binding in biological systems .

- Fluorine Substitution : Fluorine at the 2- or 4-position (e.g., CAS 951886-37-6, 342636-36-6) introduces strong electronegativity, enhancing metabolic stability and solubility. This is critical in drug design to improve bioavailability .

Physicochemical Properties: Molecular Weight: Derivatives with additional halogens (e.g., Cl + F in CAS 951886-37-6) retain similar molecular weights (~272.7) but differ in polarity.

Applications :

- Pharmaceutical Intermediates : Fluorinated analogs (e.g., CAS 342636-36-6) are prioritized in drug discovery due to fluorine’s ability to modulate pharmacokinetics.

- Material Science : Difluoro-substituted derivatives (CAS 898752-37-9) may serve as precursors for fluorinated polymers or liquid crystals .

Research Findings and Implications

- Structural Insights : X-ray crystallography data for related compounds (e.g., ) suggest that halogen positioning influences molecular packing and crystal lattice stability, which is critical for solid-state applications .

- Synthetic Challenges : The synthesis of 4-chloro-3-methylphenyl derivatives may require regioselective halogenation to avoid byproducts, as seen in methods for analogous compounds .

Biological Activity

Ethyl 5-(4-chloro-3-methylphenyl)-5-oxovalerate is an organic compound with significant potential in medicinal chemistry and biological research. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

- Chemical Formula : C12H13ClO3

- Molecular Weight : Approximately 240.68 g/mol

- Structure : The compound features a chloro-substituted aromatic ring and a five-carbon chain with a keto functional group, which may influence its reactivity and biological properties.

The biological activity of this compound is largely attributed to its functional groups:

- Ester Group : Can undergo hydrolysis to release active components that interact with biological targets.

- Chloro-Substituted Aromatic Ring : Engages in hydrophobic interactions, influencing binding affinity to various molecular targets.

The compound's ability to modulate enzyme activity and receptor interactions suggests potential therapeutic applications, particularly in cancer and inflammation pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antibacterial Activity : It has shown promise in inhibiting bacterial growth, particularly against drug-resistant strains.

- Anti-inflammatory Properties : The compound may interact with inflammatory pathways, suggesting its potential as an anti-inflammatory agent.

- Anticancer Potential : Preliminary studies indicate that derivatives of this compound could affect cancer cell proliferation.

Study on Antibacterial Activity

A study investigated the antibacterial efficacy of this compound derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The findings revealed that certain derivatives exhibited lower minimum inhibitory concentrations (MICs) than standard antibiotics, indicating potential as new antibacterial agents .

In Vitro Cytotoxicity Assessment

In vitro assays were conducted to assess the cytotoxic effects of this compound on various cancer cell lines. Results indicated that the compound significantly inhibited cell viability in a dose-dependent manner, particularly in breast cancer cells .

Comparative Analysis with Similar Compounds

| Compound Name | Key Differences | Biological Activity |

|---|---|---|

| Ethyl 5-(4-chlorophenyl)-5-oxovalerate | Lacks methyl group | Lower reactivity; less studied |

| Ethyl 5-(4-methylphenyl)-5-oxovalerate | Contains methyl group | Enhanced activity against certain bacterial strains |

| Ethyl 5-(4-chloro-3-methylphenyl)-5-hydroxyvalerate | Reduced form with different properties | Potentially altered pharmacological profile |

Synthesis Methods

The synthesis of this compound typically involves:

- Esterification : The reaction of 5-oxovaleric acid with ethanol in the presence of a catalyst (e.g., sulfuric acid).

- Friedel-Crafts Acylation : Subsequent acylation using 4-chloro-3-methylbenzoyl chloride under controlled conditions to ensure product purity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 5-(4-chloro-3-methylphenyl)-5-oxovalerate, and how can reaction conditions be optimized?

- Methodology : A multi-step synthesis approach is recommended. For analogous esters, controlled temperature (-1°C to 5°C) and inert conditions are critical during ketone formation and esterification steps. Catalysts like anhydrous ZnCl₂ in chlorinated solvents (e.g., chloroform) improve yield, as seen in similar valerate syntheses . Purification via vacuum distillation (117–121°C at 3 mmHg) ensures high purity. Adjust stoichiometry for the 4-chloro-3-methylphenyl moiety to avoid side reactions.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology : Use a combination of:

- X-ray crystallography for unambiguous structural confirmation (as demonstrated in studies of related esters ).

- ¹H/¹³C NMR to identify substituent patterns (e.g., methyl, chloro, and ester groups).

- FT-IR to confirm carbonyl (C=O) stretches (~1700–1750 cm⁻¹) and aromatic C-Cl bonds.

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

Q. How can researchers assess the compound’s stability under varying storage conditions?

- Methodology : Conduct accelerated stability studies using HPLC to monitor degradation products. Store in anhydrous, dark conditions at -20°C, as recommended for hydrolytically sensitive esters .

Advanced Research Questions

Q. How can computational methods like DFT improve understanding of this compound’s electronic properties?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) predict molecular electrostatic potentials (MEPs) and frontier orbitals, aiding in reactivity analysis. Studies on analogous esters show strong agreement between computed and experimental XRD bond lengths . Pair DFT with molecular docking to explore interactions with biological targets (e.g., cannabinoid receptors) .

Q. What strategies resolve contradictions in crystallographic data during structure refinement?

- Methodology : Use SHELX software for robust refinement. For disordered structures, apply restraints to bond lengths/angles and validate with R-factor convergence (<0.05). Twinning or high thermal motion can be addressed using the TWIN/BASF commands in SHELXL . Cross-validate with spectroscopic data to confirm functional group orientations.

Q. How does this compound interact with CB2 cannabinoid receptors, and what assays validate its selectivity?

- Methodology : The 4-chloro-3-methylphenyl group is critical for CB2 antagonism, as shown in SR 144528 (a CB2 antagonist containing this moiety) . Use:

- Radioligand binding assays (³H-labeled CP-55,940) to measure affinity.

- Functional assays (e.g., cAMP inhibition in HEK293 cells) to confirm inverse agonism.

- Selectivity screening against CB1 receptors to exclude off-target effects.

Q. What synthetic challenges arise in scaling up production, and how can they be mitigated?

- Methodology : Key issues include low yields during cyclization and ester hydrolysis. Optimize via:

- Microwave-assisted synthesis to reduce reaction time and improve regioselectivity.

- Flow chemistry for precise control of exothermic steps (e.g., Claisen condensation).

- Chromatography-free purification using pH-dependent crystallization .

Data Analysis and Validation

Q. How do researchers validate conflicting NMR and mass spectrometry data?

- Methodology : Reconcile discrepancies by:

- 2D NMR (COSY, HSQC) to resolve overlapping signals.

- Isotopic labeling (e.g., deuterated solvents) to confirm exchangeable protons.

- Tandem MS/MS to distinguish isobaric impurities.

Q. What role does X-ray crystallography play in confirming stereochemical outcomes?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.